[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine
Description
[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine is a structurally unique compound characterized by a cyclobutane core substituted with an ethoxy group and a morpholine ring, terminated by a methanamine moiety. These features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where rigid scaffolds and specific intermolecular interactions are critical .
Properties
IUPAC Name |
(3-ethoxy-1-morpholin-4-ylcyclobutyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-10-7-11(8-10,9-12)13-3-5-14-6-4-13/h10H,2-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHMIXCRNMOSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)(CN)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various diseases, and related case studies.
Chemical Structure and Properties
The compound consists of a cyclobutyl ring substituted with an ethoxy group and a morpholine moiety. Its structure suggests potential interactions with various biological targets, particularly in cancer therapy and antimicrobial applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against lung cancer cell lines such as H1975 and A431, revealing a selective antiproliferative effect.
| Cell Line | IC50 (nM) | Selectivity |
|---|---|---|
| H1975 | 179 | 8.0-fold over A431 |
| A431 | 1373 | - |
These results suggest that the compound may selectively target mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC) .
The mechanism behind the anticancer activity of this compound appears to involve inhibition of the EGFR pathway. Inhibition of this pathway is critical for controlling tumor growth and proliferation in EGFR-driven cancers. The compound's ability to selectively inhibit mutant EGFR variants while sparing wild-type receptors enhances its therapeutic potential .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has been evaluated against various bacterial strains, indicating potential efficacy as an antibacterial agent. The minimum inhibitory concentration (MIC) values for certain pathogens were found to be promising, warranting further investigation into its pharmacological profile .
Case Studies
Several case studies have highlighted the compound's effectiveness in preclinical models:
- Lung Cancer Model : In a study involving NSCLC models, this compound demonstrated substantial tumor reduction compared to control groups, suggesting effective tumor suppression through targeted EGFR inhibition.
- Bacterial Infection Model : In murine models of bacterial infection, the compound showed significant reduction in bacterial load, supporting its potential use as an antimicrobial agent.
Scientific Research Applications
Pharmacological Research
- Histamine H3 Receptor Modulation : Compounds like [3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine are being investigated for their role as ligands for the histamine H3 receptor, which is implicated in several neurological disorders. These compounds may exhibit antagonistic properties that could lead to new treatments for conditions such as Alzheimer's disease and narcolepsy .
- Neuropharmacology : The morpholine structure is known to enhance the bioavailability of drugs targeting the central nervous system. Research indicates that derivatives of this compound can influence neurotransmitter release, making them candidates for further exploration in neuropharmacological studies .
Organic Synthesis
- Building Block in Organic Chemistry : This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its structure allows for functionalization that can lead to the development of novel pharmaceuticals .
- Synthesis of Heterocyclic Compounds : The presence of both cyclobutyl and morpholine groups facilitates the creation of various heterocycles, which are essential in drug development. The compound can be used to synthesize derivatives that exhibit enhanced biological activity .
Biochemical Applications
- Buffering Agent : In biochemistry, this compound is utilized as an organic buffer, aiding in maintaining pH levels during enzymatic reactions or cell cultures .
- Ligand Development : The compound's ability to form stable complexes with metal ions makes it a candidate for developing ligands used in catalysis and material science .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Morpholine-Containing Compounds
Table 1: Key Structural Analogs and Their Properties
- Cyclobutane vs. Benzene/Naphthyridine Cores : The cyclobutane in the target compound confers higher ring strain and rigidity compared to the benzene or naphthyridine cores in analogs. This rigidity may enhance binding specificity in drug design but reduce metabolic stability .
- Ethoxy Linker vs. Direct Morpholine Attachment : The ethoxy group in the target compound provides a flexible spacer absent in analogs like {4-[(3-methylphenyl)methyl]morpholin-2-yl}methanamine. This spacer may modulate solubility and steric interactions .
Pharmacological and Physicochemical Properties
- Solubility : The ethoxy and morpholine groups enhance water solubility compared to purely aromatic analogs (e.g., benzylamine derivatives in ).
- Bioactivity : Naphthyridine derivatives () target hyperproliferative diseases via kinase inhibition. The target compound’s cyclobutane may mimic bioactive conformations in similar pathways but with altered potency .
- Metabolic Stability: The cyclobutane’s strain could increase susceptibility to oxidative metabolism compared to saturated morpholinone derivatives () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
